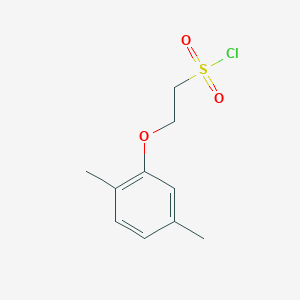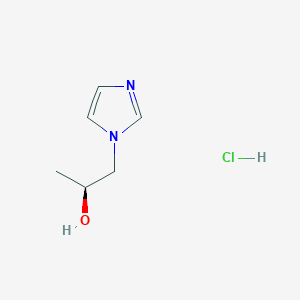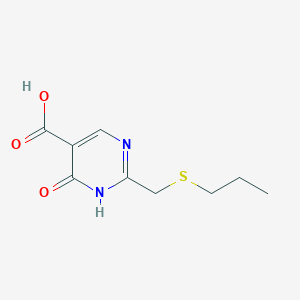
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their biological and pharmacological significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-(hydroxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly matrix metalloproteinase inhibitors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and arthritis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a matrix metalloproteinase inhibitor, it binds to the active site of the enzyme, preventing the degradation of extracellular matrix components. This inhibition can reduce inflammation and tissue damage in diseases like arthritis .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Another pyrimidine derivative with similar inhibitory effects on matrix metalloproteinases.
Ethyl 2-(hydroxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Uniqueness
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific propylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a selective inhibitor and broadens its range of applications in scientific research and industry.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
6-oxo-2-(propylsulfanylmethyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-2-3-15-5-7-10-4-6(9(13)14)8(12)11-7/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
JNBPHSIBCNAPFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)
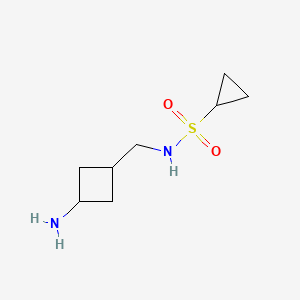

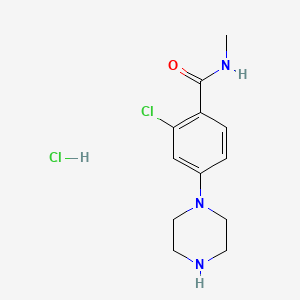
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid](/img/structure/B13636437.png)
